

physical properties of 2,5-Dichloronicotinonitrile melting point and boiling point

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,5-Dichloronicotinonitrile

Cat. No.: B182220

[Get Quote](#)

Technical Guide: Physical Properties of 2,5-Dichloronicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core physical properties of **2,5-Dichloronicotinonitrile**, specifically its melting and boiling points. This document includes tabulated data for quick reference, detailed experimental protocols for the determination of these properties, and a visualization of a relevant synthetic pathway to provide context for its application in chemical synthesis.

Core Physical Properties

2,5-Dichloronicotinonitrile is a solid organic compound with the molecular formula $C_6H_2Cl_2N_2$. Accurate determination of its physical properties, such as melting and boiling points, is a fundamental aspect of its characterization, indicating purity and providing necessary data for reaction setup and purification procedures.

Data Presentation

The key physical properties of **2,5-Dichloronicotinonitrile** are summarized in the table below.

Physical Property	Value
Melting Point	118-119 °C[1]
Boiling Point	255-255.4 °C (at 760 mmHg)[1]

Experimental Protocols

While specific experimental data for the determination of **2,5-Dichloronicotinonitrile**'s melting and boiling points are not detailed in publicly available literature, the following sections describe the standard and widely accepted methodologies for these measurements for a solid organic compound.

Melting Point Determination Protocol (Capillary Method)

The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid state. For a pure substance, this occurs over a narrow range, typically 0.5-1.0°C. A broader melting range often indicates the presence of impurities. The capillary method is the most common technique for accurate melting point determination.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar)
- Capillary tubes (sealed at one end)
- Mortar and pestle
- Spatula

Procedure:

- Sample Preparation: A small amount of the solid **2,5-Dichloronicotinonitrile** is placed on a clean, dry surface (like a watch glass) and finely powdered using a mortar and pestle. This ensures uniform heat distribution.
- Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently on a hard surface to pack the sample

into the sealed end. This process is repeated until a compact column of 1-2 mm in height is achieved.

- Measurement:

- The loaded capillary tube is placed into the heating block of the melting point apparatus.
- A rapid heating rate (e.g., 10-20 °C/min) is initially used to determine an approximate melting point.
- A fresh sample is prepared and the apparatus is allowed to cool to at least 20 °C below the approximate melting point.
- A second, more careful determination is performed with a slow heating rate of 1-2 °C per minute near the expected melting point.

- Data Recording: Two temperatures are recorded to define the melting range:

- T_1 : The temperature at which the first drop of liquid appears.
- T_2 : The temperature at which the entire sample has completely melted into a clear liquid.
The recorded melting point is reported as the range $T_1 - T_2$.

Boiling Point Determination Protocol (Siwoloboff Method)

For high-boiling solids like **2,5-Dichloronicotinonitrile**, the boiling point is typically measured at reduced pressure and extrapolated to atmospheric pressure. However, a common method for determining the boiling point of small quantities involves a micro-scale technique using an inverted capillary.

Apparatus:

- Small test tube or ignition tube
- Capillary tube (sealed at one end)
- Thermometer

- Heating bath (e.g., oil bath) and hot plate
- Apparatus to secure the test tube and thermometer

Procedure:

- Sample Preparation: A small amount of **2,5-Dichloronicotinonitrile** is placed in the small test tube, enough to submerge the bulb of the thermometer and the lower part of the test tube (approximately 0.5 mL after melting).
- Assembly:
 - A capillary tube, sealed at one end, is placed into the test tube with its open end downwards.
 - A thermometer is attached to the test tube, ensuring the thermometer bulb is level with the bottom of the test tube.
 - The entire assembly is submerged in a heating bath (e.g., paraffin oil or silicone oil), making sure the heating liquid is above the level of the sample but below the opening of the test tube.
- Measurement:
 - The bath is heated gently and stirred continuously to ensure uniform temperature.
 - As the temperature rises, air trapped in the inverted capillary will expand and slowly bubble out.
 - Heating is continued until a continuous and rapid stream of bubbles emerges from the capillary tip. This indicates that the vapor pressure of the substance has exceeded the atmospheric pressure.
- Data Recording:
 - The heat source is removed, and the bath is allowed to cool slowly.

- The stream of bubbles will slow down and eventually stop. The exact temperature at which the liquid begins to be drawn back into the capillary tube is the boiling point of the substance at that atmospheric pressure. This is the point where the external pressure equals the vapor pressure of the substance.

Mandatory Visualization

While **2,5-Dichloronicotinonitrile** itself has various applications, its structural analog, 2,5-Dichloropyridine, serves as a critical intermediate in the synthesis of neonicotinoid insecticides, a significant class of agrochemicals. The following diagram illustrates a generalized synthetic pathway from a dichlorinated pyridine intermediate to the widely used insecticide, Imidacloprid, showcasing a key industrial application of this class of compounds.

[Click to download full resolution via product page](#)

Caption: Synthetic route from 2,5-Dichloropyridine to Imidacloprid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. alnoor.edu.iq [alnoor.edu.iq]
- To cite this document: BenchChem. [physical properties of 2,5-Dichloronicotinonitrile melting point and boiling point]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b182220#physical-properties-of-2-5-dichloronicotinonitrile-melting-point-and-boiling-point>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com